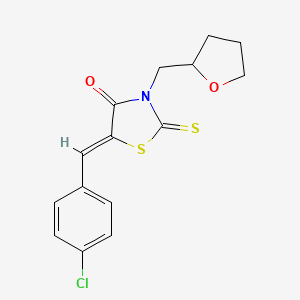

(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(4-Chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a bicyclic core structure featuring a rhodanine scaffold. The compound is defined by two key substituents:

- C5 Position: A 4-chlorobenzylidene group, introducing an electron-withdrawing chlorine atom at the para position of the aromatic ring. This substituent enhances electrophilicity and may influence binding interactions in biological systems .

The structural versatility of this class allows for tailored modifications to optimize physicochemical and biological properties .

Properties

Molecular Formula |

C15H14ClNO2S2 |

|---|---|

Molecular Weight |

339.9 g/mol |

IUPAC Name |

(5Z)-5-[(4-chlorophenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H14ClNO2S2/c16-11-5-3-10(4-6-11)8-13-14(18)17(15(20)21-13)9-12-2-1-7-19-12/h3-6,8,12H,1-2,7,9H2/b13-8- |

InChI Key |

PANDWSGQYRFOLI-JYRVWZFOSA-N |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Thiazolidine derivatives, including the compound of interest, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, derivatives of thiazolidine-4-one have been evaluated for their antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

1.2 Anticancer Properties

Studies have shown that thiazolidine derivatives exhibit antiproliferative effects against several cancer cell lines, including breast (MDA-MB-231), colon (HCT116), and lung cancer cells (A549). The compound's structure allows it to interact with cellular targets involved in cell cycle regulation and apoptosis, making it a candidate for further development in cancer therapy .

1.3 Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiazolidine derivatives. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines is a key aspect of their action .

Material Science Applications

2.1 Synthesis of Novel Materials

The unique structural features of (5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one enable its use as a building block in the synthesis of novel materials. For example, it can be utilized in the development of polymeric materials with enhanced mechanical and thermal properties due to its rigid thiazolidine framework.

2.2 Catalytic Applications

This compound has been explored as a catalyst in organic synthesis reactions due to its ability to stabilize reaction intermediates. Its application in catalyzing reactions such as Michael additions and cyclization processes demonstrates its versatility in synthetic organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be related to the induction of apoptosis or inhibition of cell signaling pathways.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent in the target compound increases electrophilicity compared to electron-donating groups like 4-hydroxy () or 2-methyl (). This may enhance interactions with nucleophilic biological targets .

- N3 Substituent Impact : The THF-methyl group improves solubility compared to hydrophobic substituents like phenyl () but may reduce steric hindrance relative to bulkier groups like piperazine () .

Insights :

Comparison :

- Microwave synthesis () achieves higher yields (>85%) and shorter reaction times (30 minutes) compared to conventional methods (). This approach is likely applicable to the target compound .

- The THF-methyl substituent may require optimized conditions due to steric effects during aldehyde condensation .

Crystallographic and Structural Insights

- The target compound’s THF-methyl group may adopt a specific conformation in the crystal lattice, as seen in analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl (), where the benzylidene and N3 substituents influence packing via C–H···S and π-π interactions .

Biological Activity

(5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones, characterized by their heterocyclic ring structure, have been widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a thiazolidine ring with a thioxo group and a substituted benzylidene moiety, which are crucial for its biological activity. The presence of the 4-chlorobenzylidene group is particularly significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to (5Z)-5-(4-chlorobenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one have demonstrated selective cytotoxicity against various cancer cell lines. A comparative analysis revealed that several thiazolidinone derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating significant anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 8.5 |

| Compound B | HeLa | 15.1 |

| Compound C | MDA-MB-361 | 12.7 |

Antimicrobial Activity

Thiazolidinones have also been reported to possess antimicrobial properties. In vitro studies indicated that derivatives of these compounds could inhibit the biofilm formation of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for some derivatives were found to be as low as 0.5 µg/mL .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory effects of thiazolidinone derivatives are noteworthy. Studies have shown that these compounds can reduce levels of pro-inflammatory markers in macrophages . Additionally, antioxidant assays revealed that certain thiazolidinones effectively scavenge free radicals, contributing to their protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by structural modifications. For example, the introduction of different substituents at various positions on the thiazolidine ring can enhance or diminish activity. Research has indicated that specific substitutions can lead to improved potency against cancer cells or enhanced antimicrobial effects .

Case Studies

- Anticancer Mechanism : A study investigating the mechanism of action for selected thiazolidinone derivatives found that they induce apoptosis in cancer cells through both extrinsic and intrinsic pathways . This dual mechanism suggests that these compounds may be effective in targeting multiple signaling pathways involved in cancer cell survival.

- Metabolic Disorders : Another investigation into the metabolic effects of thiazolidinones showed promising results in reversing insulin resistance in animal models. Compounds demonstrated the ability to modulate glucose metabolism and lipid profiles in high-carbohydrate diet-induced insulin-resistant mice .

Q & A

Q. Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst Screening : Piperidine or morpholine improves Schiff base formation during condensation .

- Microwave Irradiation : Reduces reaction time (15–30 minutes vs. 12–24 hours) and increases yield by 15–20% .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (DMF/ethanol) to isolate the Z-isomer .

Basic: What spectroscopic techniques confirm the compound’s structure?

Q. Methodological Answer :

- 1H/13C NMR : Key signals include:

- IR Spectroscopy : Stretching vibrations for C=S (1200–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration) and hydrogen-bonding networks (e.g., SHELX, ORTEP-3) .

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Assay Standardization :

- Data Normalization : Compare activities relative to positive controls (e.g., doxorubicin for anticancer assays) .

- Meta-Analysis : Identify trends across studies (e.g., electron-withdrawing substituents enhance antialgal activity ).

Table 2 : Biological Activity Variations

| Study | Target | IC50 (μM) | Conditions | Reference |

|---|---|---|---|---|

| Antialgal activity | C. vulgaris | 1.3 | Spinach chloroplasts | |

| Anticancer activity | HeLa cells | 5.2 | 72 h exposure, MTT assay |

Advanced: How do computational methods aid in understanding bioactivity?

Q. Methodological Answer :

- Molecular Docking : Predict binding modes with targets (e.g., DYRK1A kinase, PDB ID: 5W9C). Key interactions:

- QSAR Studies : Correlate substituent effects (e.g., 4-Cl vs. 4-OCH3) with logP and IC50 values .

Basic: How is the Z-configuration of the benzylidene moiety confirmed?

Q. Methodological Answer :

- X-ray Diffraction : Dihedral angle between thiazolidinone and benzylidene planes (e.g., 3.2° in ).

- NOESY NMR : Spatial proximity of benzylidene protons to the thiazolidinone methyl group confirms Z-stereochemistry .

Advanced: What strategies improve solubility for bioassays?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO:PBS (1:4 v/v) or cyclodextrin inclusion complexes .

- Prodrug Design : Introduce hydroxyl or amine groups via substitution (e.g., morpholine derivatives ).

- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm, PDI <0.2) to enhance cellular uptake .

Advanced: How to design SAR studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.